Valerate

Descripción general

Descripción

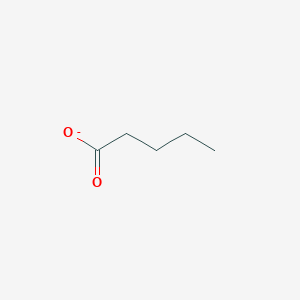

Valerate is a short-chain fatty acid anion that is the conjugate base of valeric acid; present in ester form as component of many steroid-based pharmaceuticals. It has a role as a plant metabolite. It is a short-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of a valeric acid.

Aplicaciones Científicas De Investigación

Medical Applications

Estradiol Valerate

Estradiol this compound is a synthetic form of estrogen used primarily in hormone replacement therapy (HRT) and hormonal contraception. Its applications include:

- Hormone Therapy : Used in menopausal women to alleviate symptoms such as hot flashes and vaginal atrophy. It is also utilized in transgender women as part of feminizing hormone therapy .

- Contraception : Available in combination with progestins as a contraceptive method .

- Cancer Treatment : Employed in the treatment of advanced prostate cancer and breast cancer, especially in cases resistant to other treatments .

Dosage Forms and Administration

Estradiol this compound is available in various formulations, including oral tablets and injectable solutions. The following table summarizes its common dosages:

| Route/Form | Low Dose | Standard Dose | High Dose |

|---|---|---|---|

| Oral | 0.5–1 mg/day | 1–2 mg/day | 2–4 mg/day |

| IM Injection | 10-20 mg every 4 weeks | 30 mg or more every 1-2 weeks | Up to 40 mg every 2 weeks |

Dermatological Applications

Betamethasone this compound

Betamethasone this compound is a topical corticosteroid used to treat inflammatory skin conditions. A study demonstrated its efficacy when combined with neomycin sulfate for treating various dermatological issues:

- Composition : A cream formulation containing 5 mg of betamethasone this compound and 25 mg of neomycin sulfate was analyzed for its effectiveness against itching and inflammation .

- Results : The formulation showed high levels of active ingredients, confirming its therapeutic potential.

Biodegradable Materials

This compound compounds are also significant in materials science, particularly in developing biodegradable polymers:

- Polyhydroxyalkanoates (PHAs) : this compound is used as a carbon source to produce PHAs, which are biodegradable plastics with applications in tissue engineering and drug delivery systems. These materials are characterized by their biocompatibility and biodegradability .

Table: Properties of PHA Based on this compound Content

| This compound Content (%) | Thermal Behavior | Crystallization Rate |

|---|---|---|

| 5% | Moderate | Slow |

| 12% | High | Moderate |

| 20% | Very High | Fast |

Environmental Research

Recent studies have explored the use of valerates in environmental applications, particularly in biodegradation processes:

- Biodegradable Materials : Research indicates that valerates can be produced from renewable resources like corn-derived glucose, promoting sustainable practices in material production .

- Microbial Utilization : Various microbial species have been identified that can degrade valerates effectively, contributing to waste management strategies .

Análisis De Reacciones Químicas

McLafferty Rearrangement (McLR) of Methyl Valerate

The McLafferty rearrangement is a critical fragmentation pathway observed in methyl this compound molecular ions ([M⁺·]) during mass spectrometry. A comprehensive study combining electron ionization (EI), strong-field tunnel ionization (SFTI), collision-induced dissociation (CID), and quantum chemical calculations (QCCs) revealed the following insights :

Reaction Mechanism and Timescales

-

Keto–enol transformation : The McLR initiates via intramolecular hydrogen atom transfer (intraHAT) from the γ-hydrogen to the carbonyl oxygen, forming a six-membered cyclic intermediate. This step is followed by cleavage of the α,β-bond, producing the enol-form ion ([C₃H₆O₂]⁺·) at m/z 74.

-

Timescales :

Key Transition States and Intermediates

| Step | Energy Barrier (kcal/mol) | Intermediate/TS Structure |

|---|---|---|

| Keto → enol transformation | 25.3 | Six-membered cyclic TS |

| α,β-bond cleavage | 18.7 | [C₃H₆O₂]⁺· ion |

These results were validated using density functional theory (DFT) at the M06-2X/6-311++G(d,p) level, confirming the stability of intermediates via natural bond orbital (NBO) analysis .

Cl-Initiated Photo-oxidation in the Troposphere

Methyl this compound undergoes degradation via reaction with chlorine radicals (Cl·), a process relevant to atmospheric chemistry. Experimental and computational studies provided the following data :

Rate Coefficients and Temperature Dependence

| Temperature (K) | k (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 268 | (1.12 ± 0.26) × 10⁻¹⁰ |

| 298 | (1.69 ± 0.40) × 10⁻¹⁰ |

| 363 | (2.98 ± 0.65) × 10⁻¹⁰ |

The rate coefficient at 298 K is 1.69 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ , indicating moderate reactivity compared to methyl isothis compound (1.06 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹) .

Degradation Pathways

-

H-Abstraction : Cl· abstracts hydrogen from the methyl or methylene groups, forming pentanoyloxy radicals.

-

Oxidation : Radicals react with O₂/NOₓ to yield products such as:

-

Formaldehyde (HCHO)

-

Acetaldehyde (CH₃CHO)

-

Methyl glyoxal (CH₃COCHO)

-

Atmospheric Implications

| Parameter | Value |

|---|---|

| Atmospheric lifetime | ~12 hours |

| Global warming potential (GWP₁₀₀) | 7.3 (CO₂-equivalent) |

These findings were corroborated by CCSD(T)/cc-pVTZ//BHandHLYP/6-311+G(d,p) calculations, which predicted activation energies within 2 kcal/mol of experimental values .

Hydrolysis and Transesterification

While not explicitly covered in the provided sources, methyl this compound typically undergoes:

-

Acid/Base-Catalyzed Hydrolysis :

-

Transesterification : Reacts with alcohols (e.g., ethanol) to form alternative esters.

Propiedades

Número CAS |

10023-74-2 |

|---|---|

Fórmula molecular |

C5H9O2- |

Peso molecular |

101.12 g/mol |

Nombre IUPAC |

pentanoate |

InChI |

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/p-1 |

Clave InChI |

NQPDZGIKBAWPEJ-UHFFFAOYSA-M |

SMILES |

CCCCC(=O)[O-] |

SMILES canónico |

CCCCC(=O)[O-] |

Key on ui other cas no. |

10023-74-2 |

Sinónimos |

pentanoate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.